5-(isopropylthio)-1-mesityl-1H-tetrazole
Description
Historical Context of Tetrazole Synthesis and Discovery
The journey into tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system at the University of Uppsala. thieme-connect.com Early synthetic methods were often cumbersome, but significant progress has been made over the past century. A cornerstone in tetrazole synthesis is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), which remains a fundamental approach for creating the 5-substituted tetrazole ring. researchgate.net Over the years, research has focused on developing safer, more efficient, and environmentally benign synthetic protocols, moving away from potentially hazardous reagents like hydrazoic acid toward catalyzed reactions using various metal salts or nanoparticles. scielo.org.zaorganic-chemistry.org
Evolution of Research on 1,5-Disubstituted Tetrazoles in Organic and Inorganic Chemistry
Research into 1,5-disubstituted tetrazoles, where both the N1 and C5 positions of the ring are functionalized, has opened new avenues in chemical sciences. A pivotal development in this area was the application of the Ugi four-component reaction (U-4CR). This multicomponent reaction (MCR) allows for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from an amine, an aldehyde, an isocyanide, and an azide source. mdpi.com This efficiency has made the Ugi-azide reaction a powerful tool in combinatorial chemistry and the rapid generation of libraries of diverse tetrazole derivatives for drug discovery. mdpi.com
The applications for these compounds are extensive. In medicinal chemistry, they have been investigated as potential anti-inflammatory agents, anticonvulsants, and antimicrobial compounds. nih.gov Furthermore, their ability to act as ligands for metal ions has led to their use in coordination chemistry and the development of novel materials. nih.gov
Rationale for Focused Investigation of 5-(isopropylthio)-1-mesityl-1H-tetrazole
While direct research on this compound is not present in existing literature, a strong rationale for its investigation can be constructed from the known properties of its constituent parts.
The 5-Alkylthio Substituent: The presence of a thioether group at the 5-position is known to be synthetically valuable. For instance, the 5-methylthio group can red-shift the UV absorbance of the tetrazole ring and can be subsequently converted into other functional groups. nih.gov Thio-substituted tetrazoles have also shown promise as antimicrobial agents. nih.gov The isopropylthio group offers a bulkier, more lipophilic alternative to the methylthio group, which could modulate biological activity and solubility.
The 1-Mesityl Substituent: The mesityl group (2,4,6-trimethylphenyl) is a sterically demanding substituent. Attaching it to the N1 position of the tetrazole ring would enforce a specific, rigid three-dimensional conformation. This steric hindrance can influence the molecule's reactivity, crystal packing, and, crucially, its binding interactions with biological targets such as enzymes or receptors.
Synergistic Potential: The combination of these two groups on a tetrazole scaffold presents an intriguing target for synthesis and study. The resulting molecule would merge the electronic and reactive properties of the alkylthio-tetrazole with the significant steric influence of the mesityl group. This could lead to novel compounds with unique photochemical properties, enhanced metabolic stability, or highly specific biological activities, making it a logical and compelling candidate for exploration in modern heterocyclic chemistry.
Overview of Current Research Trends in Heterocyclic Thioether Compounds
Heterocyclic compounds containing a thioether or thione (C=S) group are a vibrant area of contemporary research. These molecules are particularly noted for their rich coordination chemistry, acting as versatile ligands for a wide array of transition metals. nih.gov This property is exploited in the design of catalysts, functional materials, and models for metalloproteins.
In medicinal chemistry, heterocyclic thioethers are explored for a variety of therapeutic applications. They are integral to the structure of many bioactive molecules and are often investigated as inhibitors of enzymes, such as tyrosinase. The development of innovative synthetic methods that allow for the efficient and selective functionalization of these heterocycles, including C-H activation and photoredox catalysis, is a key focus, enabling the expansion of chemical space for drug discovery programs.
Interactive Data Tables
Table 1: Selected Synthesis Methods for Substituted Tetrazoles
This table summarizes common synthetic strategies for preparing different classes of tetrazoles.
| Synthesis Method | Reactants | Product Type | Key Features |
| [3+2] Cycloaddition | Organic Nitrile + Sodium Azide (+ Catalyst) | 5-Substituted 1H-Tetrazole | Fundamental method; often catalyzed by zinc or other Lewis acids for improved safety and efficiency. organic-chemistry.org |
| Amine Heterocyclization | Primary Amine + Triethyl Orthoformate + Sodium Azide | 1-Substituted 1H-Tetrazole | A direct and convenient method for N1-substituted tetrazoles using readily available starting materials. researchgate.netmdpi.com |
| Ugi-Azide Reaction | Aldehyde + Amine + Isocyanide + TMSN₃ | 1,5-Disubstituted Tetrazole | A powerful one-pot, four-component reaction enabling rapid access to complex and diverse structures. mdpi.com |
| Photoinduced Denitrogenation | 2-Alkyl-5-(methylthio)tetrazole | Polycyclic Pyrazoline | A specialized reaction where the thioether enables photo-reactivity, leading to complex heterocyclic systems. nih.gov |
Table 2: Physicochemical Properties of Related Tetrazole Compounds
This table provides data for the parent tetrazole and some substituted analogues to offer context for the expected properties of the title compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Tetrazole | 288-94-8 | CH₂N₄ | 70.05 | 155-159 chemeo.com |
| 5-(4-Chlorophenyl)-1H-tetrazole | 16687-61-9 | C₇H₅ClN₄ | 180.59 | 260-264 (dec.) sigmaaldrich.com |
| (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole | 33878-70-5 | C₅H₉N₅ | 139.16 | 253-258 sigmaaldrich.com |
| 5-(4-Nitrophenyl)-1H-tetrazole | 55557-41-0 | C₇H₅N₅O₂ | 191.15 | 218-220 (dec.) nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-8(2)18-13-14-15-16-17(13)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUDYOTLIYTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Isopropylthio 1 Mesityl 1h Tetrazole
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, 5-(isopropylthio)-1-mesityl-1H-tetrazole, suggests two primary disconnection strategies, both of which are common in tetrazole chemistry. These approaches identify the key precursors necessary for its synthesis.
Strategy A involves the formation of the sulfur-carbon bond at the C5 position of the tetrazole ring in the final step. This leads to the identification of 1-mesityl-1H-tetrazole-5-thiol and an isopropyl halide (e.g., isopropyl bromide) as the immediate precursors. The tetrazole ring itself is envisioned to be formed from mesitylamine .
Strategy B focuses on constructing the tetrazole ring from a precursor already containing the isopropylthio group. This approach points towards the reaction of mesityl azide (B81097) with isopropyl thiocyanate (B1210189) .
A third, more convergent, one-pot approach could involve the reaction of mesityl isothiocyanate with sodium azide, which would first form the 1-mesityl-1H-tetrazole-5-thiolate salt, followed by in-situ alkylation with an isopropyl halide. bohrium.comresearchgate.net
Based on the prevalence of these methods in the literature for analogous structures, this article will primarily focus on the synthetic route derived from Strategy A, which is often favored for its robustness and control over the introduction of substituents.
Synthesis of the 1-Mesityl Moiety and its Derivatives
The synthesis of the 1-mesityl portion of the target molecule originates from commercially available mesitylene (B46885), which is converted to mesitylamine. This amine then serves as the foundational block for the construction of the 1-mesityl-1H-tetrazole core.
Preparation of Mesityl-Containing Starting Materials
The primary starting material for the mesityl moiety is 2,4,6-trimethylaniline (B148799) , also known as mesitylamine. nih.gov This compound is typically prepared through the nitration of mesitylene (1,3,5-trimethylbenzene), followed by the reduction of the resulting nitro group. wikipedia.org The selective nitration of mesitylene is a critical step, often carried out under controlled conditions to prevent oxidation of the methyl groups. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.
| Reaction Step | Reactants | Reagents/Conditions | Product |
| Nitration | Mesitylene | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-1,3,5-trimethylbenzene |
| Reduction | 2-Nitro-1,3,5-trimethylbenzene | Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | 2,4,6-Trimethylaniline (Mesitylamine) |
Functionalization Strategies for Mesityl Precursors
With mesitylamine in hand, the next crucial step is the formation of the tetrazole ring. A widely employed and efficient method for the synthesis of 1-substituted tetrazoles from primary amines is the reaction with triethyl orthoformate and sodium azide. nih.govorganic-chemistry.orgmdpi.com This one-pot reaction proceeds by first forming an intermediate ethyl formimidate from the amine and triethyl orthoformate, which then undergoes a [3+2] cycloaddition with the azide ion.
The reaction of 2,4,6-trimethylaniline with triethyl orthoformate and sodium azide, often in a solvent like glacial acetic acid or dimethylformamide (DMF), yields 1-mesityl-1H-tetrazole . organic-chemistry.orgprepchem.com The use of a catalyst, such as ytterbium triflate (Yb(OTf)₃), can enhance the reaction efficiency. organic-chemistry.org
| Starting Material | Reagents | Solvent/Catalyst | Product | Typical Yield |
| 2,4,6-Trimethylaniline | Triethyl orthoformate, Sodium azide | Glacial Acetic Acid | 1-Mesityl-1H-tetrazole | Good |
| 2,4,6-Trimethylaniline | Triethyl orthoformate, Sodium azide | Yb(OTf)₃ | 1-Mesityl-1H-tetrazole | Good to Excellent organic-chemistry.org |
Preparation of the Isopropylthio Tetrazole Synthon
The introduction of the isopropylthio group can be achieved through the synthesis and subsequent reaction of a suitable synthon. A common and effective strategy involves the preparation of a tetrazole-5-thiol, which is then alkylated.
Routes to Isopropylthiol Compounds
The isopropyl moiety is introduced via an alkylating agent, typically isopropyl bromide . Isopropyl bromide can be prepared by reacting isopropanol (B130326) with hydrobromic acid. prepchem.combrainly.in The reaction is generally straightforward, involving the distillation of the product from the reaction mixture. Purification often involves washing with concentrated acid to remove unreacted alcohol, followed by washing with water and a bicarbonate solution, and finally drying. prepchem.com
An alternative precursor for the isopropylthio group is isopropyl thiocyanate . This can be synthesized from the corresponding alkyl halide and a thiocyanate salt.
Tetrazole Core Formation from Thiol Precursors
The key intermediate for the introduction of the isopropylthio group via Strategy A is 1-mesityl-1H-tetrazole-5-thiol . This compound can be synthesized from mesityl isothiocyanate by reaction with sodium azide. bohrium.comresearchgate.net Mesityl isothiocyanate itself can be prepared from mesitylamine.
Alternatively, and more directly, 1-mesityl-1H-tetrazole can be converted to its 5-thiol derivative. This, however, is a less common route. The most established pathway is the S-alkylation of a pre-formed 1-aryl-1H-tetrazole-5-thiol.
The synthesis of 1-aryl-1H-tetrazole-5-thiols is well-documented. For instance, 1-phenyl-1H-tetrazole-5-thiol is a commercially available compound and its synthesis is known. nist.gov Analogously, 1-mesityl-1H-tetrazole-5-thiol would be the key intermediate in this synthesis.
The final step in the synthesis of this compound is the S-alkylation of 1-mesityl-1H-tetrazole-5-thiol with isopropyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol (B145695). doaj.orgresearchgate.net The thiol is deprotonated by the base to form a thiolate anion, which then acts as a nucleophile and attacks the isopropyl bromide in an SN2 reaction to form the desired thioether.
| Reactants | Reagents/Conditions | Product |
| 1-Mesityl-1H-tetrazole-5-thiol, Isopropyl bromide | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF) | This compound |
An alternative one-pot synthesis involves the reaction of an organic isothiocyanate with sodium azide in the presence of pyridine (B92270) in water to form the tetrazole-5-thione, which is then alkylated in situ by adding an alkyl halide to the reaction mixture. bohrium.comresearchgate.net This method has been shown to produce 1-substituted 5-alkylsulfanyltetrazoles in high yields. researchgate.net
Cycloaddition Reactions and Tetrazole Ring Construction
The formation of the 1,5-disubstituted tetrazole ring is most commonly achieved through cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For the synthesis of the target compound, this involves the reaction of an azide with a thiocyanate derivative.
The principal route for the synthesis of 1,5-disubstituted tetrazoles, including this compound, is the [3+2] cycloaddition reaction. bohrium.comnih.gov This reaction involves the union of an organic azide with a nitrile or a related species like an isothiocyanate. bohrium.comnih.gov In the context of the target molecule, the key precursors would be mesityl azide and isopropyl isothiocyanate.
The reaction between an aryl azide and an isothiocyanate is a well-established method for the formation of a tetrazole ring with a sulfur-containing substituent at the 5-position. bohrium.com The bulky mesityl group on the azide and the isopropyl group on the isothiocyanate introduce significant steric hindrance, which can influence the reaction rate and yield. The general reaction is believed to proceed through the formation of a transient thiatriazoline intermediate, which then rearranges to the more stable tetrazole structure.
A plausible synthetic pathway is the direct cycloaddition of mesityl azide with isopropyl isothiocyanate. This reaction would theoretically yield the desired this compound in a single step. However, the reactivity of isothiocyanates in [3+2] cycloadditions can be lower compared to nitriles, often necessitating more forcing conditions such as elevated temperatures.
An alternative and often more practical approach involves a two-step sequence. This pathway first involves the [3+2] cycloaddition of the aryl azide (mesityl azide) with an isothiocyanate to form a 1-substituted-1H-tetrazole-5-thione. This intermediate is a tautomer of the corresponding 5-mercaptotetrazole. Subsequent S-alkylation of the tetrazole-5-thione with an appropriate isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base would then yield the final product, this compound. researchgate.netresearchgate.net
This two-step approach can be advantageous as the initial cycloaddition to form the tetrazole-5-thione is often more facile than the direct formation of the 5-thioether. researchgate.net A one-pot synthesis has been developed for 1-substituted 5-alkyl(aryl)sulfanyltetrazoles where the isothiocyanate is first reacted with sodium azide in the presence of pyridine and water, followed by the in-situ addition of an alkyl halide. bohrium.comresearchgate.netresearchgate.net This method has been shown to produce high yields of the desired S-derivatives. researchgate.netresearchgate.net
The mechanism of the initial cycloaddition itself is a subject of discussion, with possibilities including a concerted [3+2] cycloaddition or a stepwise mechanism. The stepwise pathway would involve the nucleophilic attack of the azide on the isothiocyanate carbon, forming a linear intermediate that subsequently cyclizes to the tetrazole ring. mdpi.comresearchgate.net
Optimization of Reaction Conditions
To maximize the yield and efficiency of the synthesis of this compound, careful optimization of the reaction conditions is crucial. This includes the selection of appropriate catalysts, solvents, and the control of temperature, pressure, and reaction time.
The cycloaddition reaction for tetrazole formation can often be accelerated by the use of catalysts. Lewis acids are commonly employed to activate the nitrile or isothiocyanate component towards nucleophilic attack by the azide. Zinc(II) salts, such as ZnCl₂, have been shown to be effective catalysts for the reaction of sodium azide with nitriles and thiocyanates. organic-chemistry.orgnih.gov The zinc ion is believed to coordinate to the nitrogen atom of the cyano group, lowering the energy barrier for the azide attack. organic-chemistry.org While less documented for isothiocyanates, a similar catalytic effect can be anticipated. Other Lewis acids like AlCl₃ and FeCl₃ have also been utilized in related tetrazole syntheses. ijrar.com
In recent years, organocatalysts have emerged as a greener alternative. Chiral thiourea (B124793) derivatives have been investigated for their potential to catalyze asymmetric [3+2] cycloaddition reactions, which could be relevant if chiral variants of the target molecule were desired. researchgate.net For the synthesis of 1-substituted tetrazole-5-thiones, the use of pyridine as a basic catalyst in an aqueous medium has been reported to be highly effective. bohrium.comresearchgate.net
| Catalyst | Reactants | Typical Conditions | Observed Effect | Reference |
|---|---|---|---|---|
| ZnCl₂ | Nitriles/Thiocyanates and NaN₃ | Isopropanol, reflux | Efficient conversion to tetrazoles | organic-chemistry.orgnih.gov |
| Pyridine | Isothiocyanates and NaN₃ | Water, room temperature | High yields of tetrazole-5-thiones | bohrium.comresearchgate.net |
| Yb(OTf)₃ | Amines, Triethyl orthoformate, NaN₃ | - | Good yields of 1-substituted tetrazoles | organic-chemistry.org |
| Cu(I) salts | Aryl Azides and Alkynes | Various organic solvents | Catalyzes azide-alkyne cycloaddition | rsc.org |
The choice of solvent can significantly impact the rate and outcome of the cycloaddition reaction. Polar aprotic solvents are frequently used for tetrazole synthesis. Dimethylformamide (DMF) is a common choice as it effectively dissolves sodium azide and facilitates the reaction, often at elevated temperatures. ijrar.comacs.org Other polar solvents such as dimethyl sulfoxide (B87167) (DMSO) have also been employed. acs.org
For the one-pot synthesis of 1-substituted 5-alkyl(aryl)sulfanyltetrazoles, a biphasic system of water and a non-polar organic solvent like tetrahydrofuran (B95107) (THF) has been utilized effectively. researchgate.netresearchgate.net The use of water as a solvent, particularly in the presence of a phase-transfer catalyst or a water-soluble catalyst, is an increasingly attractive option from a green chemistry perspective. mdpi.com The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction kinetics.
| Solvent | Typical Reactants | Temperature | General Outcome | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Nitriles/Isothiocyanates and NaN₃ | 100-150 °C | Good yields, common for thermal reactions | ijrar.comacs.org |
| Water | Isothiocyanates and NaN₃ (with pyridine) | Room Temperature | High yields for tetrazole-5-thiones | bohrium.comresearchgate.net |
| Isopropanol | Nitriles/Thiocyanates and NaN₃ (with ZnCl₂) | Reflux | Mild conditions, good yields | organic-chemistry.orgnih.gov |
| Toluene | N-substituted cyanoacetamides, NaN₃, Trimethylamine HCl | 90 °C | Excellent yields for 5-substituted 1H-tetrazoles | nih.govacs.org |
The reaction conditions, including temperature, pressure, and duration, are critical parameters to control for the successful synthesis of this compound. Due to the steric hindrance of the mesityl and isopropyl groups, elevated temperatures are likely necessary to achieve a reasonable reaction rate. rsc.org
Conventional heating in an oil bath for several hours is a common practice. nih.gov However, microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times, from hours to minutes, and improved yields. rsc.orgacs.org For instance, the synthesis of some tetrazoles can be completed in as little as 20 minutes at 130°C under microwave conditions. rsc.org In some cases, reactions are carried out in sealed vessels to allow for temperatures above the solvent's boiling point, thereby increasing the reaction rate. nih.gov The optimal reaction time is typically determined by monitoring the consumption of the starting materials using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Purification and Isolation Techniques for the Compound
Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound along with various impurities. The selection of an appropriate purification strategy is paramount. The bulky mesityl group and the thioether functionality at the 5-position influence the compound's solubility and chromatographic behavior, which are key considerations in developing effective purification protocols.
Chromatographic Separation Methods
Chromatographic techniques are fundamental in the purification of 1,5-disubstituted tetrazoles, offering effective separation based on differential partitioning of components between a stationary phase and a mobile phase.
Flash Chromatography:
Flash chromatography is a widely used and efficient method for the preparative purification of moderately nonpolar compounds like this compound. mdpi.comwfu.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of moderate polarity. The separation is driven by the differences in the affinity of the compounds in the mixture for the stationary phase.
For structurally similar 1,5-disubstituted tetrazoles, solvent systems composed of a nonpolar solvent such as hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether have proven effective. mdpi.comnih.gov The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC), to achieve good separation between the desired product and its impurities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC or other analytical methods.
Table 1: Exemplary Flash Chromatography Parameters for 1,5-Disubstituted Tetrazoles
| Parameter | Details | Reference |
| Stationary Phase | Silica Gel | mdpi.com |
| Mobile Phase | Petroleum ether / Diethyl ether (5:5) | mdpi.com |
| n-Hexane / Ethyl Acetate (4:1) | nih.gov | |
| Monitoring | Thin-Layer Chromatography (TLC) | mdpi.comnih.gov |
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For achieving very high purity or for separating challenging mixtures, preparative high-performance liquid chromatography (Prep-HPLC) can be employed. nih.gov This technique offers higher resolution than flash chromatography due to the use of smaller stationary phase particles and higher pressures. Reversed-phase columns (e.g., C18) are commonly used for the purification of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.gov The separation is based on the hydrophobic interactions of the analytes with the stationary phase.
Recrystallization and Precipitation Protocols
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle of this method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures.
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For tetrazole derivatives, polar protic solvents like ethanol or isopropanol, as well as solvent mixtures such as ethyl acetate-hexane, have been reported to be effective for recrystallization. rsc.org
The general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The hot solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound, while the impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 2: Potential Recrystallization Solvents for Tetrazole Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Ethyl Acetate - Hexane | 1-Substituted 1H-Tetrazoles | rsc.org |
| Ethanol | Tetrazole Derivatives | rsc.org |
Advanced Purification Technologies
In addition to traditional chromatographic and recrystallization methods, advanced purification technologies can be utilized, particularly in the context of high-throughput synthesis or for the removal of specific types of impurities.
Scavenger Resins:
Scavenger resins are functionalized polymers designed to react with and bind specific types of impurities, such as excess reagents or byproducts. wikipedia.orgresearchgate.netsilicycle.compitt.edufujifilm.com This technique is particularly useful in solution-phase synthesis for simplifying the work-up process. For instance, if the synthesis of this compound involves the use of an electrophilic or nucleophilic reagent in excess, a corresponding scavenger resin (e.g., an amine-based scavenger for excess acid chlorides or a sulfonic acid-based scavenger for excess amines) can be added to the reaction mixture upon completion. The resin-bound impurities are then easily removed by filtration, leaving the desired product in solution. This method offers a rapid and efficient means of purification, often eliminating the need for subsequent chromatographic steps. pitt.edu
Chemical Reactivity and Transformation Pathways of 5 Isopropylthio 1 Mesityl 1h Tetrazole
Electrophilic Aromatic Substitution Reactions on the Mesityl Ring
The mesityl (2,4,6-trimethylphenyl) group is a strongly activated aromatic system due to the electron-donating inductive and hyperconjugative effects of its three methyl groups. These groups direct incoming electrophiles to the ortho and para positions. In 1-mesityl-1H-tetrazole derivatives, the two available positions on the mesityl ring (positions 3 and 5) are equivalent and are ortho to two methyl groups and para to one, making them highly susceptible to electrophilic attack. The tetrazole ring itself generally acts as an electron-withdrawing group, which would typically deactivate the aromatic ring, but the powerful activating effect of the three methyl groups overcomes this, rendering the mesityl ring amenable to various electrophilic aromatic substitution (EAS) reactions.
Common EAS reactions are expected to proceed readily on the mesityl ring. For instance, halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield the corresponding 3-halo-mesityl derivative. nih.gov Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (NO₂) onto the ring. Friedel-Crafts reactions, such as alkylation and acylation, are also feasible, allowing for the introduction of further carbon-based substituents. The first step in these reactions is the rate-determining formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, which then rapidly loses a proton to restore aromaticity. nih.gov
| Reaction Type | Reagents | Expected Major Product |
| Halogenation | Br₂, FeBr₃ | 5-(isopropylthio)-1-(3-bromo-2,4,6-trimethylphenyl)-1H-tetrazole |
| Nitration | HNO₃, H₂SO₄ | 5-(isopropylthio)-1-(3-nitro-2,4,6-trimethylphenyl)-1H-tetrazole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-(isopropylthio)-1-(3-acetyl-2,4,6-trimethylphenyl)-1H-tetrazole |
Nucleophilic Addition and Substitution Reactions at the Tetrazole Core
The tetrazole ring contains four nitrogen atoms, which possess lone pairs of electrons, making them nucleophilic centers. nih.gov In 1,5-disubstituted tetrazoles, the N2, N3, and N4 atoms are potential sites for electrophilic attack, such as alkylation. Since the N1 position is already occupied by the mesityl group, reaction with an alkylating agent would likely occur at one of the other nitrogen atoms, leading to the formation of a quaternary tetrazolium salt. rsc.org
Furthermore, the C5 position of the tetrazole ring, bearing the isopropylthio group, can be susceptible to nucleophilic substitution, particularly if the thioether is converted into a better leaving group. For example, oxidation of the sulfur atom to a sulfonyl group (see section 3.3.2) significantly increases the electrophilicity of the C5 carbon. This activated intermediate can then react with various nucleophiles. Studies on analogous compounds, such as 5-methylthio-1-(4-nitrophenyl)tetrazole, have shown that the methylthio group can be displaced by O-nucleophiles like alkoxides to form 5-alkoxy-1-aryl-tetrazoles. researchgate.net This suggests a similar pathway is accessible for 5-(isopropylthio)-1-mesityl-1H-tetrazole following oxidation.
| Reaction Type | Reagents | Expected Product | Note |
| N-Alkylation | CH₃I | 1-mesityl-4-methyl-5-(isopropylthio)-1H-tetrazolium iodide | Forms a quaternary salt |
| Nucleophilic Substitution | 1. Oxidation (e.g., m-CPBA) 2. NaOCH₃ | 5-methoxy-1-mesityl-1H-tetrazole | Requires prior oxidation of the thioether |
Oxidative Transformations of the Isopropylthio Group
The sulfur atom of the isopropylthio group is in its lowest oxidation state and can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.
Selective Oxidation to Sulfoxides
Selective oxidation to the corresponding sulfoxide, 5-(isopropylsulfinyl)-1-mesityl-1H-tetrazole, can be achieved using mild and controlled oxidizing conditions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) used in a stoichiometric amount at low temperatures. uokerbala.edu.iq Other systems, such as hydrogen peroxide in the presence of a selective catalyst like Mn₂ZnO₄ spinel nanoparticles, can also facilitate the clean conversion of sulfides to sulfoxides. scielo.org.mx Zirconium-substituted polyoxometalates have also been shown to catalyze the oxidation of thioethers to sulfoxides with high selectivity using tert-butyl hydroperoxide. rsc.org
Further Oxidation to Sulfones
Using stronger oxidizing conditions or an excess of the oxidizing agent allows for the further oxidation of the sulfide (B99878) or the intermediate sulfoxide to the corresponding sulfone, 5-(isopropylsulfonyl)-1-mesityl-1H-tetrazole. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA or hydrogen peroxide are typically employed for this transformation. uokerbala.edu.iq The resulting sulfonyl group is a strong electron-withdrawing group and an excellent leaving group, which, as mentioned previously, activates the C5 position of the tetrazole ring for nucleophilic substitution. researchgate.net
| Starting Material | Oxidizing Agent/Conditions | Major Product |
| This compound | 1 equiv. m-CPBA, low temp. | 5-(isopropylsulfinyl)-1-mesityl-1H-tetrazole |
| This compound | Excess m-CPBA or KMnO₄ | 5-(isopropylsulfonyl)-1-mesityl-1H-tetrazole |
| 5-(isopropylsulfinyl)-1-mesityl-1H-tetrazole | m-CPBA or KMnO₄ | 5-(isopropylsulfonyl)-1-mesityl-1H-tetrazole |
Reductive Transformations of the Isopropylthio Group
The carbon-sulfur bond of the isopropylthio group can be cleaved under reductive conditions, a process known as desulfurization. This transformation would lead to the formation of 1-mesityl-1H-tetrazole. A classic method for desulfurization is the use of Raney Nickel. organic-chemistry.org More recent, metal-free methods have been developed that employ catalytic amounts of a phosphite, like trimethyl phosphite, in the presence of a silane (B1218182) reductant. nih.govrsc.org Additionally, copper-assisted desulfurization of 1-substituted-tetrazole-5-thiols has been reported to yield the corresponding 1-substituted tetrazoles, indicating that the C-S bond at the C5 position is susceptible to reductive cleavage. researchgate.netdntb.gov.ua
| Reaction Type | Reagents | Expected Product |
| Desulfurization | Raney Nickel | 1-mesityl-1H-tetrazole |
| Reductive Cleavage | Catalytic P(OMe)₃, (TMS)₃SiH | 1-mesityl-1H-tetrazole |
| Copper-Assisted Desulfurization | Cu(II) salts | 1-mesityl-1H-tetrazole |
Ring-Opening and Rearrangement Reactions of the Tetrazole Moiety
Despite their general stability, tetrazole rings can undergo ring-opening reactions under energetic conditions, such as photolysis or thermolysis. thieme-connect.com The photochemical decomposition of tetrazoles typically involves the extrusion of a molecule of nitrogen (N₂), leading to the formation of highly reactive intermediates. nih.govresearchgate.net For 1,5-disubstituted tetrazoles, this process generates a nitrilimine intermediate. This reactive species can then undergo various subsequent reactions, including intramolecular cyclizations or intermolecular reactions with trapping agents. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines via nitrogen extrusion. nih.gov While specific studies on this compound are not prevalent, it is expected to follow this general pathway, potentially leading to complex rearranged products depending on the reaction conditions and the presence of other reagents.
Thermal Degradation Pathways
While specific studies on the thermal degradation of this compound are not extensively documented, the thermal behavior of related tetrazole compounds provides valuable insights. For instance, studies on 5-amino-1H-tetrazole have shown that thermal decomposition can occur at elevated temperatures. mdpi.comresearchgate.net The thermal stability of the tetrazole ring is a critical factor, and its decomposition can lead to the extrusion of nitrogen gas (N₂), a common fragmentation pathway for such heterocyclic systems. The presence of the isopropylthio and mesityl groups is expected to influence the decomposition temperature and the nature of the resulting products. The bulky mesityl group may sterically hinder intermolecular interactions, potentially affecting the compound's thermal stability. The isopropylthio group, upon cleavage, could form various sulfur-containing fragments.
A hypothetical thermal degradation pathway for this compound could involve the initial cleavage of the C-S bond or the N-N bonds within the tetrazole ring, followed by a cascade of fragmentation and rearrangement reactions.
Table 1: Potential Thermal Degradation Products of this compound
| Potential Product | Chemical Formula |
| Mesityl isothiocyanate | C₁₀H₁₁NS |
| Isopropyl radical | C₃H₇• |
| Nitrogen gas | N₂ |
| Various nitriles | R-CN |
Note: This table represents hypothetical products based on the known thermal decomposition patterns of related tetrazole and thioether compounds.
Photochemical Rearrangements
The photochemical behavior of tetrazoles can be complex, often involving ring-opening and rearrangement reactions. baranlab.org While specific photochemical studies on this compound are scarce, general principles of organic photochemistry suggest potential transformation pathways. Upon absorption of UV light, the molecule could be excited to a singlet or triplet state, leading to different reaction manifolds.
One plausible photochemical rearrangement could involve the homolytic cleavage of the carbon-sulfur bond, generating a mesityl-tetrazolyl radical and an isopropylthiyl radical. These reactive intermediates could then recombine in different ways or react with the solvent. Another possibility is a rearrangement involving the tetrazole ring itself, potentially leading to the formation of isomeric structures or ring-contracted products. The nature of the solvent and the wavelength of light used would be critical in determining the outcome of the photochemical reaction.
Derivatization Strategies for Functional Group Diversification
The modification of this compound through derivatization is a key strategy for exploring its chemical space and generating new molecules with potentially altered properties.
Alkylation and Acylation Reactions
Alkylation and acylation reactions targeting the tetrazole ring are common strategies for derivatization. The tetrazole ring possesses two nitrogen atoms (N2 and N3) that are potentially nucleophilic and can be alkylated. The regioselectivity of alkylation in 5-substituted tetrazoles is a well-studied area and is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. epa.govnih.govrsc.orgnih.gov In the case of this compound, the existing mesityl group at the N1 position directs any further alkylation to one of the other nitrogen atoms of the ring.
Acylation reactions, using acyl halides or anhydrides, would likely occur at one of the available nitrogen atoms of the tetrazole ring, leading to the formation of N-acyltetrazole derivatives. These derivatives could serve as useful intermediates for further transformations.
Halogenation and Nitration Approaches
The aromatic mesityl group presents a site for electrophilic substitution reactions such as halogenation and nitration. Under appropriate conditions, using reagents like N-bromosuccinimide (NBS) for bromination or a mixture of nitric and sulfuric acids for nitration, the mesityl ring can be functionalized. The directing effects of the three methyl groups on the mesityl ring would favor substitution at the ortho and para positions relative to the point of attachment to the tetrazole ring.
Halogenation could also potentially occur at the α-carbon of the isopropyl group under radical conditions, although this would likely be less selective.
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
Understanding the mechanisms of the reactions involving this compound is crucial for controlling its reactivity and optimizing reaction conditions. Kinetic studies, which measure the rate of a reaction, can provide information about the transition state and the factors that influence the reaction rate. For example, by systematically varying the concentration of reactants, temperature, and solvent, the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined.
Table 2: Key Parameters Investigated in Mechanistic Studies
| Study Type | Parameters Investigated | Insights Gained |
| Kinetic Studies | Reaction rates, rate constants, activation energy, Arrhenius parameters | Understanding of the reaction pathway, identification of the rate-determining step, influence of reaction conditions. |
| Thermodynamic Studies | Enthalpy, entropy, and Gibbs free energy of reaction | Determination of reaction feasibility and spontaneity, relative stability of isomers and conformers. |
| Computational Studies | Geometries of intermediates and transition states, reaction energy profiles | Detailed mechanistic pathways, prediction of regioselectivity and stereoselectivity. |
By combining experimental kinetic and thermodynamic data with computational modeling, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopic methods provide a detailed view of the molecular framework and electronic properties of 5-(isopropylthio)-1-mesityl-1H-tetrazole by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide distinct signals corresponding to the different hydrogen environments in the molecule. The mesityl group would exhibit a singlet for the two aromatic protons and another singlet for the nine protons of the three methyl groups. The isopropylthio group would show a septet for the methine proton and a doublet for the six equivalent methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms. Key signals would include those for the tetrazole ring carbon, the carbons of the mesityl ring, and the carbons of the isopropyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Isopropyl-CH | 3.5 - 4.0 (septet) | 35 - 40 |
| Isopropyl-CH₃ | 1.3 - 1.5 (doublet) | 22 - 25 |
| Mesityl-CH₃ (para) | 2.3 - 2.4 (singlet) | 20 - 22 |
| Mesityl-CH₃ (ortho) | 2.0 - 2.2 (singlet) | 17 - 19 |
| Mesityl-CH (aromatic) | 6.9 - 7.1 (singlet) | 130 - 131 |
| Mesityl-C (ipso, attached to N) | - | 135 - 137 |
| Mesityl-C (ipso, attached to CH₃) | - | 138 - 142 |
| Tetrazole-C5 | - | 150 - 155 |
Note: Expected values are based on typical chemical shifts for similar functional groups and substituted tetrazoles. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic mesityl group and the aliphatic isopropyl group would appear in the 2850-3100 cm⁻¹ region. The C=N and N=N stretching vibrations within the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is often weak and falls in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the tetrazole ring and the C-S bond may be more prominent in the Raman spectrum compared to the IR spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |
| C=N, N=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 |
| CH₃ Bending | 1370 - 1470 | 1370 - 1470 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. The fragmentation pattern in mass spectrometry can be complex for tetrazoles. Common fragmentation pathways for 1,5-disubstituted tetrazoles involve the loss of a nitrogen molecule (N₂). Other characteristic fragments would likely arise from the cleavage of the isopropyl group and the mesityl group.
Hypothetical Fragmentation Pattern in Mass Spectrometry
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 276 | [M]⁺ | Molecular Ion |
| 248 | [M - N₂]⁺ | Loss of dinitrogen from the tetrazole ring |
| 233 | [M - N₂ - CH₃]⁺ | Subsequent loss of a methyl radical |
| 159 | [Mesityl-N=C=S]⁺ | Cleavage of the tetrazole ring |
| 119 | [Mesityl]⁺ | Cleavage at the N-mesityl bond |
| 43 | [Isopropyl]⁺ | Cleavage of the S-isopropyl bond |
Note: The relative abundances of these fragments would depend on the ionization technique and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted tetrazoles typically exhibit absorption bands in the ultraviolet region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the mesityl aromatic ring and the tetrazole ring system. The presence of the sulfur atom may also influence the electronic transitions.
Expected UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Ethanol (B145695) | ~220-240 | Expected to be high | π → π* (Mesityl ring) |
| Ethanol | ~260-280 | Expected to be moderate | π → π* (Tetrazole ring) |
Note: The exact wavelength (λmax) and intensity of absorption are dependent on the solvent used.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth Techniques and Optimization
To perform X-ray crystallography, a high-quality single crystal of this compound is required. The growth of such a crystal is a critical and often challenging step. Several techniques can be employed and optimized:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone (B3395972), or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined by trial and error.
Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent." Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization.
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Optimization of these techniques involves varying the solvent system, concentration, temperature, and the rate of solvent evaporation or diffusion to obtain crystals of sufficient size and quality for X-ray diffraction analysis. Once a suitable crystal is obtained and analyzed, it would provide precise atomic coordinates, allowing for the definitive confirmation of the structure of this compound.
Data Collection, Processing, and Refinement Methodologies
For a crystalline sample of this compound, X-ray diffraction data would be collected using a diffractometer equipped with a suitable radiation source, such as Mo Kα or Cu Kα radiation. The crystal would be mounted and maintained at a low temperature, typically 100 K, to minimize thermal vibrations and obtain a high-resolution diffraction pattern.
The collected diffraction data would then be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The structure would be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². The positions of hydrogen atoms would be located in the difference Fourier map and refined isotropically.
A summary of the typical crystallographic data collection and refinement parameters that would be expected is presented in Table 1.
Table 1: Hypothetical Crystallographic Data and Refinement Parameters for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₈N₄S |
| Formula weight | 262.38 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = X.XXX Å, β = XX.XX° | |
| c = X.XXX Å, γ = 90° | |
| Volume | XXXX.X ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x X.XX x X.XX mm |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | XXXX [R(int) = X.XXXX] |
| Completeness to theta = XX.XX° | XX.X % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | X.XXX and X.XXX |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | XXXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R₁ = X.XXXX, wR₂ = X.XXXX |
| R indices (all data) | R₁ = X.XXXX, wR₂ = X.XXXX |
| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |
Note: This table is a hypothetical representation as no specific crystallographic data for this compound is publicly available.
Analysis of Molecular Conformation and Crystal Packing
The refined crystallographic model would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of the conformation of the isopropylthio and mesityl groups relative to the tetrazole ring.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the supramolecular assembly of the molecules in the solid state.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for determining the purity of this compound and for its quantification in various matrices.
Gas Chromatography (GC) and GC-MS Methodologies
Given the likely volatility and thermal stability of this compound, Gas Chromatography (GC) would be a suitable method for its analysis. A typical GC method would involve the use of a non-polar or medium-polarity capillary column. The compound would be detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
GC-MS analysis would provide the retention time, a characteristic of the compound under specific chromatographic conditions, and its mass spectrum, which would show the molecular ion peak and fragmentation pattern, confirming the molecular weight and structure.
Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Note: This table represents a typical method and would require optimization for this specific compound.
High-Performance Liquid Chromatography (HPLC) and LC-MS Methodologies
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for non-volatile impurities or for analyses where derivatization for GC is not desirable. A reverse-phase HPLC method would likely be employed. sielc.comsielc.com
The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acidifier like formic or phosphoric acid to ensure good peak shape. sielc.com Detection could be achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, or a mass spectrometer.
LC-MS would be particularly powerful, providing both retention time and mass spectral data, allowing for the unequivocal identification and quantification of the target compound and any related impurities. For Mass-Spec compatible applications, volatile buffers like formic acid would be used in the mobile phase. sielc.com
Table 3: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 min, hold 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS (ESI+) |
Note: This table outlines a general-purpose method that would need to be optimized.
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. This provides a direct verification of the compound's empirical formula.
The analysis would be performed using an automated elemental analyzer. A weighed amount of the sample would be combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, and SO₂) would be separated and quantified by a thermal conductivity detector. The experimentally determined percentages of each element would be compared to the theoretical values calculated from the empirical formula (C₁₃H₁₈N₄S).
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percent |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 59.50% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.92% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 21.37% |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.22% |
| Total | | | | 262.375 | 100.00% |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) Applications for Optimized Geometries
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, combined with a Pople-style basis set like 6-311++G(d,p), is frequently used for optimizing the geometry of tetrazole derivatives. researchgate.netpnrjournal.com This level of theory is effective for calculating the ground-state molecular structure, predicting bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for 5-(isopropylthio)-1-mesityl-1H-tetrazole using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| N1-N2 | 1.35 Å | |
| N2-N3 | 1.30 Å | |
| N3-N4 | 1.36 Å | |
| N4-C5 | 1.32 Å | |
| C5-N1 | 1.37 Å | |
| C5-S | 1.78 Å | |
| S-C(isopropyl) | 1.85 Å | |
| N1-C(mesityl) | 1.45 Å | |
| Bond Angles | ||
| N1-N2-N3 | 108.5° | |
| N2-N3-N4 | 109.5° | |
| N3-N4-C5 | 105.0° | |
| N4-C5-N1 | 109.0° | |
| C5-N1-N2 | 108.0° | |
| N4-C5-S | 124.5° | |
| N1-C5-S | 126.5° | |
| Dihedral Angle | ||
| C(tetrazole)-N1-C(mesityl)-C(mesityl) | ~60-90° |
Note: The values in this table are hypothetical, based on typical results from DFT calculations on structurally similar tetrazole compounds.
Ab Initio Methods for Electronic Property Prediction
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties.
These methods are employed to calculate fundamental electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the tetrazole ring, while the LUMO is likely to be a π* anti-bonding orbital distributed over the heterocyclic ring. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable single bonds (C-N, C-S) in this compound means that multiple conformations are possible. Conformational analysis is crucial for identifying the most stable conformer and understanding the energy barriers between different spatial arrangements.
A Potential Energy Surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. researchgate.netpnrjournal.com For this molecule, key dihedral angles include the N1-C(mesityl) bond and the C5-S bond. The PES scan reveals the global minimum energy conformation as well as other local minima. These calculations are typically performed at a lower level of theory, such as B3LYP with a smaller basis set like 6-31G(d), to manage computational cost, followed by re-optimization of the identified minima at a higher level of theory. researchgate.net The steric hindrance from the ortho-methyl groups on the mesityl ring is expected to create a significant rotational barrier, forcing the phenyl ring into a nearly perpendicular orientation relative to the tetrazole ring to minimize steric clash.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For the synthesis of 5-substituted-1H-tetrazoles, the most common route is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide or trimethylsilyl (B98337) azide) to a nitrile. scispace.com Theoretical calculations can model this reaction to determine the mechanism and identify the transition state (TS).
Prediction of Spectroscopic Parameters from Theoretical Models
A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial tool for structure verification when compared with experimental results.
By performing frequency calculations using DFT (e.g., B3LYP/6-311++G(d,p)), the vibrational modes of the molecule can be predicted, which correspond to the peaks in an infrared (IR) and Raman spectrum. pnrjournal.com Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. pnrjournal.com Theoretical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), and then compared to experimental spectra. researchgate.net This comparison helps in the definitive assignment of complex spectra, especially for molecules with many similar chemical environments.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Parameter | Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C NMR | ||
| C5 (tetrazole) | 155.2 | |
| C (isopropyl, CH) | 36.8 | |
| C (isopropyl, CH₃) | 23.5 | |
| C (mesityl, C1) | 139.0 | |
| C (mesityl, C2/C6) | 138.5 | |
| C (mesityl, C3/C5) | 129.8 | |
| C (mesityl, C4) | 141.0 | |
| C (mesityl, CH₃-ortho) | 21.1 | |
| C (mesityl, CH₃-para) | 21.4 | |
| ¹H NMR | ||
| H (isopropyl, CH) | 3.8 - 4.2 | |
| H (isopropyl, CH₃) | 1.4 - 1.6 | |
| H (mesityl, C3/C5) | 7.0 - 7.2 | |
| H (mesityl, CH₃-ortho) | 2.1 - 2.3 | |
| H (mesityl, CH₃-para) | 2.3 - 2.5 |
Note: These are hypothetical values intended to illustrate the output of such calculations. Actual experimental values would be required for a direct comparison.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For this compound, MD simulations could be used to study its dynamic conformational changes in a solvent, providing a more realistic picture than a static PES scan. Furthermore, these simulations are invaluable for studying intermolecular interactions. For instance, by simulating a system with multiple tetrazole molecules, one can investigate potential π-π stacking interactions between the mesityl and tetrazole rings or weak hydrogen bonding interactions. nih.gov Analysis of the simulation trajectory can yield information on radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, revealing details about the condensed-phase structure and dynamics.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This approach is predicated on the principle that the reactivity of a molecule is intrinsically linked to its structural and physicochemical properties, which can be quantified by molecular descriptors. By developing a robust QSRR model, it becomes possible to predict the reactivity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work.
For the compound this compound, a specific QSRR model has not been extensively reported in the literature. However, the principles of QSRR can be applied to predict its reactivity based on studies of analogous tetrazole derivatives. The development of a QSRR model for this compound would involve a systematic process encompassing several key stages.
The initial step is the creation of a dataset of structurally related tetrazole compounds with experimentally determined reactivity data. This dataset would ideally include variations in the substituents at both the 1 and 5 positions of the tetrazole ring. For instance, the mesityl group at the N1 position could be replaced with other aryl moieties, and the isopropylthio group at the C5 position could be varied with other alkylthio or arylthio groups.
Subsequently, a wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors can be categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Kier and Hall index. nih.gov
Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as the molecular volume and surface area.
Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.
Once the descriptors are calculated, a statistical method is employed to select the most relevant descriptors and build the QSRR model. Multiple Linear Regression (MLR) is a common technique used for this purpose, where a linear equation is generated to correlate the selected descriptors with the observed reactivity. unimib.itnih.gov Other machine learning methods such as Genetic Algorithms (GAs) can also be utilized for descriptor selection and model development. unimib.itnih.gov
The validity and predictive power of the resulting QSRR model are then rigorously assessed through internal and external validation techniques. A reliable QSRR model should not only accurately reproduce the reactivity of the compounds in the training set but also predict the reactivity of an independent set of test compounds with high precision.
In a hypothetical QSRR study for this compound and its analogs, it is anticipated that descriptors related to the electronic properties of the tetrazole ring and the steric bulk of the substituents would be of significant importance. For example, the electron-donating or -withdrawing nature of the substituent on the mesityl ring could influence the electron density of the tetrazole core, thereby affecting its reactivity. Similarly, the size and shape of the thioether substituent at the C5 position could sterically hinder or facilitate reactions at the tetrazole ring.
A study on the algistatic activity of 5-amino-1-aryl-1H-tetrazoles found that the second-order Kier and Hall index, the XY shadow on the XY rectangle, and the total hybridization component of the molecular dipole were key descriptors in their QSAR model. nih.gov Another study on the thermal decomposition of tetrazoles utilized Natural Bond Orbital (NBO) descriptors and Sterimol descriptors to build a predictive model. nih.gov These findings suggest that a combination of topological, geometric, and electronic descriptors would likely be crucial for developing a predictive QSRR model for this compound.
The following interactive data table illustrates a hypothetical dataset that could be used to develop a QSRR model for the reactivity of 1,5-disubstituted tetrazoles. The table includes compound structures with variations at the R1 and R2 positions, their experimentally observed reactivity (e.g., rate constant, k), and a selection of calculated molecular descriptors that could be used in the modeling process.
| Compound ID | R1 | R2 | Experimental Reactivity (log k) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| 1 | Mesityl | Isopropylthio | -2.5 | 276.4 | 4.2 | 2.8 | -6.5 | -1.2 |
| 2 | Phenyl | Isopropylthio | -2.8 | 234.3 | 3.5 | 3.1 | -6.7 | -1.1 |
| 3 | 4-Methoxyphenyl | Isopropylthio | -2.3 | 264.3 | 3.6 | 3.5 | -6.3 | -1.0 |
| 4 | 4-Nitrophenyl | Isopropylthio | -3.5 | 279.3 | 3.2 | 5.5 | -7.2 | -1.8 |
| 5 | Mesityl | Methylthio | -2.7 | 248.3 | 3.8 | 2.9 | -6.6 | -1.2 |
| 6 | Mesityl | Ethylthio | -2.6 | 262.4 | 4.0 | 2.8 | -6.5 | -1.2 |
| 7 | Mesityl | Phenylthio | -3.0 | 324.4 | 5.1 | 2.5 | -6.8 | -1.5 |
| 8 | Phenyl | Methylthio | -3.1 | 206.3 | 3.1 | 3.2 | -6.8 | -1.1 |
This table provides a foundational dataset for a QSRR study. By analyzing such data, researchers can derive a mathematical equation that quantitatively describes the relationship between the structural features (represented by the descriptors) and the reactivity of these tetrazole derivatives. Such a model would be an invaluable tool for the rational design of novel tetrazole compounds with desired reactivity profiles for various applications.
No Publicly Available Research Found for this compound
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific research data or publications pertaining to the chemical compound this compound.
Despite a thorough investigation into its potential applications in materials science and chemical synthesis, including its role as a ligand in coordination chemistry and as a building block for supramolecular architectures, no studies detailing its synthesis, characterization, or use in these areas could be located.
The requested article, which was to be structured around the specific applications of this compound, cannot be generated due to the absence of foundational research. The detailed outline, which included sections on the design and synthesis of metal complexes, characterization of coordination modes, exploration as a Metal-Organic Framework (MOF) precursor, and analysis of its non-covalent interactions, presupposes the existence of a body of research that does not appear to be in the public domain.
General information on tetrazole derivatives indicates their broad utility in various fields. Tetrazoles are known to be versatile ligands in coordination chemistry, capable of forming complexes with a variety of metals. Their nitrogen-rich structure also makes them interesting candidates for energetic materials and as bioisosteres in medicinal chemistry. Furthermore, the tetrazole ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the construction of supramolecular architectures.
However, without specific studies on this compound, any discussion of its properties and applications would be purely speculative and would not meet the required standards of scientific accuracy. The unique combination of the isopropylthio group, the mesityl group, and the tetrazole core would impart specific steric and electronic properties that would need to be experimentally determined.
Therefore, we are unable to provide the requested article. Further research and publication by the scientific community would be necessary before a detailed and accurate account of the chemical behavior and applications of this compound can be composed.
Limited Information Available on the Applications of this compound in Materials Science and Chemical Synthesis
A comprehensive review of available scientific literature reveals a significant lack of published research on the specific applications of the chemical compound this compound in the fields of materials science and chemical synthesis. While the compound is documented as a chemical entity, detailed studies exploring its utility in polymer chemistry, as a precursor for advanced heterocyclic compounds, or in catalysis are not readily accessible in the public domain.
Our investigation into the potential applications of this specific tetrazole derivative yielded no specific data regarding its use in the following areas:
Applications in Materials Science and Chemical Synthesis
Exploration in Catalysis as Organocatalysts or Ligands for Metal Catalysts:The potential for this compound to act as an organocatalyst or as a ligand for metal-based catalysts has not been reported in the reviewed scientific literature.
Due to the absence of research findings, no data tables or detailed discussions on its applications in the requested areas can be provided. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential roles of 5-(isopropylthio)-1-mesityl-1H-tetrazole in these domains.
Advanced Analytical Methodologies for Chemical Detection and Quantification
Development of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which combine two or more analytical methods, are powerful tools for the separation and identification of compounds in complex mixtures. asiapharmaceutics.infoajpaonline.com For a substituted tetrazole like 5-(isopropylthio)-1-mesityl-1H-tetrazole, these techniques offer enhanced resolution and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique that could be applied to the analysis of this compound, provided the compound has sufficient volatility and thermal stability. nih.gov The gas chromatograph would separate the compound from other components in a sample, and the mass spectrometer would provide detailed structural information based on its fragmentation pattern, aiding in its unambiguous identification. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another versatile approach. For instance, HPLC-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of less volatile or thermally labile compounds. iosrjournals.org This technique would separate this compound from a mixture, and the mass spectrometer would subsequently provide its molecular weight and structural details. iosrjournals.org The use of tandem mass spectrometry (LC-MS/MS) could further enhance selectivity and sensitivity, which is crucial for identifying the compound in intricate biological or environmental samples. nih.goviosrjournals.org
Another powerful hyphenated method is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR. asiapharmaceutics.info It would allow for the direct and unambiguous structural confirmation of this compound after its separation from a mixture, which is invaluable for impurity profiling and metabolism studies. asiapharmaceutics.info
| Technique | Separation Principle | Detection Principle | Potential Application for this compound |
| GC-MS | Partitioning between a stationary phase and a mobile gas phase | Ionization and mass-to-charge ratio analysis | Identification and quantification in volatile samples |
| LC-MS | Partitioning between a stationary phase and a mobile liquid phase | Ionization and mass-to-charge ratio analysis | Identification and quantification in non-volatile or thermally labile samples |
| LC-NMR | Partitioning between a stationary phase and a mobile liquid phase | Nuclear magnetic resonance spectroscopy | Unambiguous structure elucidation and impurity identification |
Electrochemical Sensing Platforms for Detection in Chemical Matrices
Electrochemical sensors offer a rapid, cost-effective, and portable means for the detection of electroactive species. mdpi.comnih.gov Given that this compound contains a sulfur atom, it is plausible that this compound could be amenable to electrochemical detection. mdpi.comrsc.org The sulfur atom can often be oxidized or reduced at an electrode surface, providing a measurable electrical signal.
The development of a dedicated electrochemical sensor would likely involve the modification of an electrode surface to enhance sensitivity and selectivity towards this compound. nih.gov Materials such as carbon nanotubes, graphene, or metal nanoparticles could be used to modify the electrode, increasing its surface area and promoting electron transfer. nih.gov
Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, would be employed to study the electrochemical behavior of the compound and to develop a quantitative analytical method. rsc.org The position and magnitude of the oxidation or reduction peaks would provide qualitative and quantitative information about the analyte.
| Electrode Type | Potential Modification Material | Electrochemical Technique | Potential Advantage for Detection |
| Glassy Carbon Electrode | Polyaniline/Silver Nanocomposite | Differential Pulse Voltammetry | Enhanced sensitivity for sulfur-containing compounds. rsc.org |
| Screen-Printed Electrode | Gold Nanoparticles | Square Wave Voltammetry | Portability and suitability for on-site analysis. |
| Boron-Doped Diamond Electrode | Unmodified | Cyclic Voltammetry | Wide potential window and low background current. |
Spectrophotometric and Fluorometric Methods for Trace Analysis
Spectrophotometric and fluorometric methods are widely used for the quantitative analysis of chemical compounds due to their simplicity, speed, and sensitivity. The applicability of these methods to this compound would depend on its inherent chromophoric and fluorophoric properties.
UV-Visible spectrophotometry could potentially be used for the quantification of this compound if it possesses a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The mesityl group and the tetrazole ring are likely to contribute to its UV absorption profile. A calibration curve based on Beer-Lambert's law would be constructed to determine the concentration of the compound in unknown samples.
Fluorometric methods, which are generally more sensitive and selective than spectrophotometry, could be applicable if this compound is fluorescent or can be derivatized to form a fluorescent product. The presence of the aromatic mesityl group might confer some native fluorescence to the molecule.
| Method | Principle | Wavelength Range | Potential for Quantification |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte | 200 - 800 nm | Dependent on the presence of a strong chromophore. |
| Fluorescence Spectroscopy | Measurement of light emission from the analyte after excitation | Dependent on excitation and emission maxima | Higher sensitivity if the compound is fluorescent or can be derivatized. |
Microfluidic Systems for High-Throughput Screening and Analysis
Microfluidic systems, also known as lab-on-a-chip technology, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. The integration of analytical techniques onto a microfluidic platform could significantly streamline the analysis of this compound.
A microfluidic device could be designed to perform sample pretreatment, separation (e.g., by electrophoresis or chromatography), and detection on a single chip. For instance, a microchip capillary electrophoresis system could be developed for the rapid separation and quantification of the compound. Detection could be achieved using integrated electrochemical or optical detectors. Such a system would be particularly beneficial for the rapid screening of synthetic reaction conditions or for monitoring the compound in real-time.
| Microfluidic Application | Integrated Technique | Key Advantage |
| Reaction Optimization | High-Throughput Screening | Rapidly screen multiple reaction parameters with minimal reagent use. |
| Purity Analysis | Microchip Electrophoresis | Fast and efficient separation of the target compound from impurities. |
| Environmental Monitoring | Portable Analytical System | Enables on-site and real-time detection in various matrices. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 5-substituted 1H-tetrazoles is an area of continuous research. scispace.com Future efforts for 5-(isopropylthio)-1-mesityl-1H-tetrazole should prioritize the development of sustainable and efficient synthetic protocols. Green chemistry principles could be applied by exploring water as a reaction medium or employing ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.commdpi.com The use of heterogeneous catalysts, such as polymer-supported organotin alkoxides or metal-organic frameworks, could offer advantages in terms of catalyst recovery and purification of the final product. scispace.com Investigating one-pot, multi-component reactions, like the Ugi-azide reaction, could provide a streamlined approach to synthesizing a library of related compounds under mild conditions. mdpi.commdpi.com A comparative study of different synthetic strategies is presented in the table below.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder reaction conditions. mdpi.com | Scalability may be a concern for industrial applications. |
| Heterogeneous Catalysis | Easy catalyst separation, potential for catalyst recycling, cleaner reaction profiles. scispace.com | Catalyst deactivation over time, potential for metal leaching into the product. |
| Multi-Component Reactions (e.g., Ugi-Azide) | High degree of molecular diversity, operational simplicity, potential for library generation. mdpi.com | Optimization of reaction conditions for all components can be complex. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Potential for localized overheating and side product formation. |
Exploration of Expanded Reactivity Profiles under Extreme Conditions
The reactivity of tetrazole derivatives can be significantly altered under extreme conditions of high temperature and pressure. nih.gov Future research should systematically investigate the thermal decomposition of this compound to understand its stability and the nature of the resulting products. Such studies are crucial for applications where thermal stability is a key factor, for instance, in the development of energetic materials. rsc.org High-pressure studies could reveal novel reaction pathways and the formation of unique polymorphs with distinct physical properties. The use of specialized equipment, such as resistively heated microreactors, could allow for precise control over reaction parameters and the rapid screening of reactivity under a wide range of conditions. nih.gov
Integration into Hybrid Materials Systems for Enhanced Functionality
The nitrogen-rich tetrazole ring in this compound makes it an attractive building block for the construction of advanced hybrid materials. Future work could focus on incorporating this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). The sulfur atom in the isopropylthio group could act as an additional coordination site, potentially leading to MOFs with novel topologies and enhanced catalytic or sensing properties. Furthermore, the integration of this tetrazole derivative into polymer matrices could yield functional polymers with tailored thermal, mechanical, and optical properties.
Advanced Computational Modeling for Prediction of Novel Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding experimental efforts. scispace.com Future research should employ density functional theory (DFT) and other advanced computational methods to model the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its potential derivatives. Such studies can provide valuable insights into the stability of different isomers, the energetics of various reaction pathways, and the potential for these compounds to act as ligands for specific metal ions. mdpi.com
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Geometric and electronic structure, vibrational frequencies, reaction energetics. scispace.com | Optimized molecular geometry, HOMO-LUMO gap, IR and Raman spectra, activation barriers for key reactions. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Prediction of UV-Vis absorption maxima and excited state properties. |
| Molecular Dynamics (MD) Simulations | Behavior in different solvent environments, interaction with other molecules. | Solvation free energies, diffusion coefficients, radial distribution functions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Characterization of intramolecular and intermolecular bonding. |
Design and Synthesis of Analogs with Tunable Chemical Properties
The systematic modification of the isopropylthio and mesityl groups in this compound can lead to a wide range of analogs with tunable chemical and physical properties. Future research should focus on synthesizing derivatives with different alkylthio or arylthio groups at the 5-position and various substituted aryl groups at the 1-position. nih.gov This would allow for a systematic investigation of structure-property relationships, enabling the fine-tuning of properties such as solubility, thermal stability, and coordination ability. The synthesis of such analogs would also expand the chemical space for potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Investigation of Solid-State Reactivity and Phase Transitions
The solid-state behavior of tetrazole derivatives is a rich area for investigation. Future studies should explore the solid-state reactivity of this compound, including the potential for topochemical reactions induced by light or heat. The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also of significant interest. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and bioavailability. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) will be instrumental in characterizing the solid-state properties and phase transitions of this compound and its analogs.
Q & A
Q. What are the established synthetic routes for 5-(isopropylthio)-1-mesityl-1H-tetrazole, and what methodological considerations are critical for reproducibility?
The synthesis of 5-substituted tetrazoles typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, the use of nano-TiCl₄·SiO₂ as a catalyst in solvent-free systems can enhance reaction efficiency and yield . Key considerations include:
- Catalyst selection : Nano-catalysts improve surface area and reduce reaction time.
- Temperature control : Reactions often require heating (80–100°C) to overcome kinetic barriers.
- Purification : Column chromatography or recrystallization is necessary to isolate the product from byproducts like unreacted mesityl nitrile. Continuous flow synthesis (e.g., microreactors) is an emerging method for scalable production, minimizing safety risks associated with hydrazoic acid .
Q. How can researchers characterize the structural and electronic properties of this compound?
Structural characterization relies on:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in tetrazole rings) .
- Spectroscopic methods :
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Standard assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anti-inflammatory screening : Inhibition of cyclooxygenase (COX-2) via ELISA, comparing IC₅₀ values against reference drugs like celecoxib .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
Factorial design methodologies reduce experimental iterations while maximizing data robustness:
- Variables : Catalyst loading, temperature, solvent polarity, and reaction time.
- Response surface modeling : Identifies optimal conditions (e.g., 5 mol% TiCl₄·SiO₂, 90°C, 12 hours) .
- Robustness testing : Validates reproducibility under slight parameter variations (e.g., ±5°C temperature fluctuations) .
Q. How should researchers resolve contradictions in biological activity data between structurally similar tetrazole derivatives?
Case study: If this compound shows lower antibacterial activity than its benzylthio analog , potential factors include:
- Steric effects : The mesityl group may hinder membrane penetration in bacterial cells.
- Electronic effects : Isopropylthio’s electron-donating nature could reduce electrophilic interactions with target enzymes.
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time) across labs to minimize discrepancies .
Q. What computational methods are recommended to predict the reactivity and stability of this compound under varying pH conditions?
- Density functional theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the tetrazole ring’s N1 atom is highly reactive in acidic media .
- Molecular dynamics (MD) simulations : Models degradation pathways in aqueous solutions (e.g., hydrolysis of the isopropylthio group at pH < 3) .
- pKa prediction tools : Software like MarvinSketch estimates protonation states affecting solubility and bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Substituent variation : Replace mesityl with electron-deficient aryl groups (e.g., 4-chlorophenyl) to improve COX-2 binding .
- Thioether optimization : Substitute isopropylthio with bulkier tert-butylthio to enhance lipophilicity and membrane permeability .
- Hybrid analogs : Conjugate tetrazole with pyrazole or thiophene moieties to exploit synergistic effects in antimicrobial activity .
Methodological Resources
- Synthetic protocols : Refer to Gutmann et al. (2010) for continuous flow methodologies and Modarresi-Alam et al. (2009) for arylcyanamides-based routes .
- Biological assays : Follow standardized CLSI guidelines for MIC testing and NIH/NCBI protocols for cytotoxicity screening .
- Computational tools : Use Gaussian 16 for DFT and GROMACS for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
